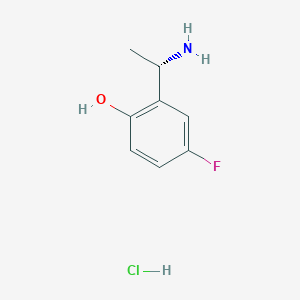

(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Antibacterial Applications

Research involving fluorine-containing compounds, such as 4-fluorophenyl groups, has demonstrated potential in the development of new antibacterial agents. For example, compounds synthesized with 4-fluorophenyl groups have been evaluated for their antibacterial activities, showing promising activity at low concentrations. This suggests the potential utility of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride in the synthesis of molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).

Radiopharmaceutical Synthesis

Another application is in the synthesis of radiopharmaceuticals. For instance, 4-[18F]Fluorophenol derivatives, which are structurally similar, are utilized as synthons in the production of complex radiopharmaceuticals. The methods developed for no-carrier-added (n.c.a.) [18F]fluorophenol, for example, underline the importance of fluorophenol derivatives in medical imaging technologies, indicating potential research applications for this compound in developing new diagnostic tools (Ross, Ermert, & Coenen, 2011).

Environmental Bioremediation

Furthermore, fluorophenols, including derivatives similar to this compound, have been studied for environmental bioremediation applications. The glycosylation of fluorophenols by marine microalgae, transforming them into less harmful derivatives, showcases the potential for this compound to be used in strategies aimed at mitigating environmental pollution caused by fluorinated organic compounds (Shimoda & Hamada, 2010).

Advanced Material Synthesis

Additionally, fluorophenol derivatives are key intermediates in the synthesis of high-performance polymers with exceptional solubility and thermal properties. These materials find applications in engineering plastics and membrane materials, hinting at the relevance of this compound in the development of advanced materials with tailored properties for specific industrial applications (Xiao, Wang, Jin, Jian, & Peng, 2003).

作用機序

Mode of Action

The mode of action of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride involves a series of biochemical reactions. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water. Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Biochemical Pathways

The compound is involved in the ω-transaminase reaction mechanism . This mechanism is part of the broader transamination process, which is crucial for the biosynthesis of amino acids by transamination of the corresponding keto acids . The compound’s interaction with its targets can affect these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . The ketone product is kinetically favored in the studied half-transamination reaction . The molecular and cellular effects of the compound’s action depend on the specific targets and pathways involved.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRCWFPNVNFGW-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6592731.png)

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)